Cas no 1073-36-5 (3,6-dimethylpyridazin-4-amine)

3,6-Dimethylpyridazin-4-amine is a heterocyclic organic compound featuring a pyridazine core substituted with methyl groups at the 3- and 6-positions and an amine functional group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich pyridazine ring enhances its utility in nucleophilic substitution reactions, while the amine group allows for further functionalization. The compound's stability and well-defined reactivity profile facilitate its use in the development of bioactive molecules, particularly in medicinal chemistry for drug discovery. Its consistent purity and compatibility with diverse reaction conditions underscore its reliability in research and industrial applications.
3,6-dimethylpyridazin-4-amine structure
3,6-dimethylpyridazin-4-amine structure
Product name:3,6-dimethylpyridazin-4-amine
CAS No:1073-36-5
MF:C6H9N3
Molecular Weight:123.15576
MDL:MFCD19204960
CID:204535
PubChem ID:252956

3,6-dimethylpyridazin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Pyridazinamine,3,6-dimethyl-
    • 3,6-dimethylpyridazin-4-amine
    • 2-Amino-3,6-dimethylpyridazin
    • 3,6-Dimethyl-4-aminopyridazin
    • 3,6-dimethyl-4-aminopyridazine
    • 3,6-dimethyl-pyridazin-4-ylamine
    • 4-Amino-3,6-dimethyl-pyridazin
    • AC1L5N3P
    • AC1Q4XC1
    • AR-1F0049
    • CCG-40346
    • CTK4A5374
    • NSC75282
    • EN300-94776
    • DTXSID00291411
    • 1073-36-5
    • NSC-75282
    • AKOS006337563
    • MDL: MFCD19204960
    • インチ: InChI=1S/C6H9N3/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3,(H2,7,8)
    • InChIKey: YYLLDNULVPDUGN-UHFFFAOYSA-N
    • SMILES: CC1=CC(N)=C(C)N=N1

計算された属性

  • 精确分子量: 123.07977
  • 同位素质量: 123.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.3
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 2
  • XLogP3: 0
  • トポロジー分子極性表面積: 51.8Ų
  • Surface Charge: 0

じっけんとくせい

  • 密度みつど: 1.112
  • Boiling Point: 318.2°Cat760mmHg
  • フラッシュポイント: 172.1°C
  • Refractive Index: 1.569
  • PSA: 51.8
  • LogP: 1.25680

3,6-dimethylpyridazin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-94776-2.5g
3,6-dimethylpyridazin-4-amine
1073-36-5 95.0%
2.5g
$1903.0 2025-03-21
Enamine
EN300-94776-10.0g
3,6-dimethylpyridazin-4-amine
1073-36-5 95.0%
10.0g
$4176.0 2025-03-21
Chemenu
CM325886-100mg
3,6-dimethylpyridazin-4-amine
1073-36-5 95%+
100mg
$468 2021-08-18
Chemenu
CM325886-250mg
3,6-dimethylpyridazin-4-amine
1073-36-5 95%+
250mg
$702 2021-08-18
Chemenu
CM325886-10g
3,6-dimethylpyridazin-4-amine
1073-36-5 95%+
10g
$5090 2021-08-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23260-5G
3,6-dimethylpyridazin-4-amine
1073-36-5 95%
5g
¥ 23,166.00 2023-03-15
Enamine
EN300-94776-0.1g
3,6-dimethylpyridazin-4-amine
1073-36-5 95.0%
0.1g
$855.0 2025-03-21
Enamine
EN300-94776-0.25g
3,6-dimethylpyridazin-4-amine
1073-36-5 95.0%
0.25g
$893.0 2025-03-21
Enamine
EN300-94776-1g
3,6-dimethylpyridazin-4-amine
1073-36-5
1g
$971.0 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23260-250.0mg
3,6-dimethylpyridazin-4-amine
1073-36-5 95%
250.0mg
¥3089.0000 2024-07-28

3,6-dimethylpyridazin-4-amine 関連文献

3,6-dimethylpyridazin-4-amineに関する追加情報

Introduction to 3,6-dimethylpyridazin-4-amine (CAS No. 1073-36-5)

3,6-dimethylpyridazin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1073-36-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms and two carbon atoms. The presence of methyl groups at the 3rd and 6th positions, along with an amine functional group at the 4th position, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural features of 3,6-dimethylpyridazin-4-amine contribute to its versatility as a building block in medicinal chemistry. The pyridazine core is a privileged scaffold in drug discovery, often found in biologically active molecules due to its ability to interact with various biological targets. The amine group at the 4th position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

In recent years, 3,6-dimethylpyridazin-4-amine has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas of research involves its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridazine moiety is known to exhibit inhibitory activity against several kinases by mimicking ATP binding pockets, making it an attractive scaffold for drug design.

Recent advancements in computational chemistry have further highlighted the significance of 3,6-dimethylpyridazin-4-amine in virtual screening campaigns. Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to target proteins involved in metabolic disorders and neurodegenerative diseases. For instance, modifications at the methyl substituents have been shown to enhance binding affinity and selectivity, paving the way for the development of next-generation small-molecule drugs.

The agrochemical sector has also recognized the potential of 3,6-dimethylpyridazin-4-amine as a key intermediate in the synthesis of herbicides and pesticides. Its structural framework allows for the development of compounds that exhibit potent activity against weeds and pests while maintaining environmental safety. Researchers have reported successful modifications to this scaffold, resulting in derivatives with improved efficacy and reduced toxicity profiles.

From a synthetic chemistry perspective, 3,6-dimethylpyridazin-4-amine serves as a versatile platform for exploring novel reaction pathways. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing diverse functional groups into the pyridazine ring. These strategies have enabled the rapid construction of libraries of derivatives for high-throughput screening, accelerating the discovery process.

The pharmacokinetic properties of 3,6-dimethylpyridazin-4-amine and its derivatives are another area of active investigation. Studies have focused on optimizing solubility, bioavailability, and metabolic stability to enhance therapeutic outcomes. Advances in prodrug design have leveraged this compound’s core structure to develop formulations that improve drug delivery and target specificity.

In conclusion, 3,6-dimethylpyridazin-4-amine (CAS No. 1073-36-5) represents a cornerstone in modern medicinal and agrochemical research. Its unique structural attributes and functional versatility make it indispensable for developing innovative solutions across multiple domains. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of chemical innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1073-36-5)3,6-dimethylpyridazin-4-amine
A1026115
Purity:99%
はかる:1g
Price ($):645.0